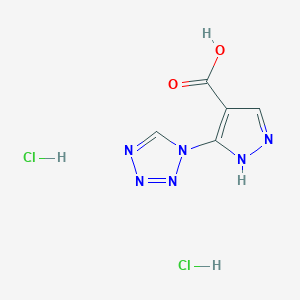

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Nomenclature Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions established for heterocyclic compounds containing multiple nitrogen-containing rings. According to the official chemical databases, the systematic name is designated as 5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid;dihydrochloride. This nomenclature reflects the substitution pattern where the tetrazole ring is attached to the 5-position of the pyrazole core, while the carboxylic acid functional group occupies the 4-position of the pyrazole ring. The semicolon notation indicates the presence of two hydrochloride molecules associated with the organic base structure.

Alternative nomenclature variations documented in chemical literature include 3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride and 3-tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride. These naming variations reflect different numbering systems applied to the pyrazole ring, where the position assignments may vary depending on the reference point chosen for the systematic naming process. The compound is also cataloged under the Chemical Abstracts Service registry number 1185139-29-0, providing a unique identifier for database searches and chemical inventory management.

The molecular formula C5H6Cl2N6O2 accurately represents the elemental composition, indicating five carbon atoms, six hydrogen atoms, two chlorine atoms, six nitrogen atoms, and two oxygen atoms. The molecular weight of 253.04 grams per mole reflects the combined mass of the organic framework and the associated hydrochloride components. The systematic nomenclature conventions employed for this compound demonstrate the complexity inherent in naming polyheterocyclic structures where multiple functional groups and ring systems must be clearly identified and positioned according to established priority rules.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits characteristic features associated with nitrogen-rich heterocyclic compounds. The core structure consists of two five-membered rings connected through a carbon-nitrogen bond, creating a bicyclic system with specific geometric constraints. The pyrazole ring maintains planar geometry with bond angles approximating 108 degrees, consistent with the hybridization patterns observed in five-membered aromatic heterocycles. The tetrazole moiety, containing four nitrogen atoms within the ring structure, displays similar planarity with slight deviations due to the high nitrogen content and associated electronic effects.

Bonding analysis reveals the presence of conjugated pi-electron systems extending across both heterocyclic rings, facilitating electron delocalization and contributing to the overall stability of the molecular framework. The carbon-nitrogen bond connecting the tetrazole ring to the pyrazole system exhibits partial double-bond character due to resonance interactions between the two aromatic systems. X-ray crystallographic studies of related pyrazole-tetrazole compounds indicate that the dihedral angle between the two ring planes typically ranges from 25 to 30 degrees, suggesting some degree of rotational flexibility around the connecting bond.

The carboxylic acid functional group attached to the pyrazole ring introduces additional geometric considerations, with the carboxyl group typically adopting a coplanar orientation relative to the pyrazole ring plane. This coplanarity, observed in similar benzoic acid derivatives, facilitates optimal orbital overlap and resonance stabilization between the aromatic system and the carbonyl functionality. The dihydrochloride salt formation involves protonation of basic nitrogen sites within the heterocyclic framework, leading to ionic interactions that influence the overall molecular geometry and crystal packing arrangements.

Computational analyses of related tetrazole-pyrazole systems suggest that the molecular geometry is stabilized through intramolecular hydrogen bonding interactions and pi-pi stacking arrangements. The nitrogen-rich character of both heterocyclic rings provides multiple sites for hydrogen bond formation, both as donors and acceptors, contributing to the three-dimensional structural organization observed in crystalline forms of the compound.

X-ray Crystallographic Studies of Protonation States

X-ray crystallographic investigations of this compound provide detailed insights into the protonation states and solid-state structural organization. The dihydrochloride salt formation involves protonation of specific nitrogen atoms within the heterocyclic framework, leading to positively charged sites that interact electrostatically with the chloride anions. Crystal structure determinations of related tetrazole compounds reveal that protonation typically occurs at the most basic nitrogen positions, which in tetrazole systems often corresponds to the nitrogen atoms not directly involved in aromatic conjugation.

The crystal packing arrangements observed in tetrazole-carboxylic acid derivatives demonstrate the formation of extensive hydrogen bonding networks involving both the protonated heterocyclic nitrogen atoms and the carboxylic acid functionality. These hydrogen bonding interactions create three-dimensional supramolecular architectures that stabilize the crystal lattice and influence the physical properties of the solid material. Water molecules, when present in the crystal structure, often serve as bridging elements that connect different molecular units through additional hydrogen bonding interactions.

Crystallographic data for related compounds in this structural class indicate typical bond lengths and angles consistent with aromatic heterocyclic systems. The carbon-nitrogen bonds within the pyrazole ring typically measure 1.33-1.36 Angstroms, while the nitrogen-nitrogen bonds in the tetrazole ring range from 1.29-1.36 Angstroms. These bond length variations reflect the different electronic environments and hybridization states of the nitrogen atoms within the respective ring systems.

The protonation states identified through crystallographic analysis significantly influence the hydrogen bonding patterns observed in the solid state. Protonated nitrogen atoms serve as hydrogen bond donors, while unprotonated nitrogen atoms and oxygen atoms of the carboxylic acid group function as hydrogen bond acceptors. This complementary donor-acceptor relationship facilitates the formation of stable crystal structures with well-defined intermolecular interactions that can be characterized through detailed crystallographic analysis.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound involves complex equilibria between different protomeric forms, particularly within the pyrazole ring system. Pyrazole compounds are well-known for exhibiting tautomerism involving the migration of the hydrogen atom between the two nitrogen atoms of the ring. This tautomeric equilibrium can be represented as interconversion between the 1H-pyrazole and 2H-pyrazole forms, where the hydrogen atom alternates between the nitrogen atoms at positions 1 and 2 of the ring.

Research on pyrazole tautomerism indicates that the relative stability of different tautomeric forms depends on various factors including substitution patterns, solvent effects, and temperature. In the case of 3-tetrazol-1-YL-1H-pyrazole-4-carboxylic acid derivatives, the presence of the electron-withdrawing tetrazole and carboxylic acid substituents influences the electron density distribution within the pyrazole ring, thereby affecting the tautomeric equilibrium. Computational studies suggest that substituents at the 3 and 4 positions of pyrazole can significantly alter the relative energies of different tautomeric forms.

The tetrazole ring system also exhibits potential for tautomeric behavior, although this is generally less pronounced than in pyrazole systems. The tetrazole moiety can exist in different tautomeric forms depending on the position of protonation and the electronic environment created by neighboring substituents. The resonance stabilization mechanisms operating within both the pyrazole and tetrazole rings contribute to the overall stability of the compound and influence the preferred tautomeric forms under different conditions.

Experimental evidence from nuclear magnetic resonance spectroscopy and X-ray crystallography provides insights into the predominant tautomeric forms adopted by this compound class in different phases. Solution-state studies reveal dynamic equilibria between tautomeric forms, while solid-state investigations typically show preference for specific tautomeric forms that optimize crystal packing and intermolecular interactions. The dihydrochloride salt formation may also influence tautomeric preferences by stabilizing particular protonation states through ionic interactions with the chloride anions.

Comparative Analysis with Parent Carboxylic Acid Derivative

Comparative structural analysis between this compound and its parent carboxylic acid derivative reveals significant differences attributable to salt formation and protonation effects. The parent compound, identified as 5-(1H-1,2,3,4-tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid with PubChem CID 645797, serves as the basic structural framework before hydrochloride addition. The parent compound exhibits a molecular formula of C5H4N6O2 with a molecular weight of 180.12 grams per mole, representing the neutral form of the organic structure without associated chloride ions.

The transformation from the parent carboxylic acid to the dihydrochloride salt involves the addition of two equivalents of hydrochloric acid, resulting in protonation of basic nitrogen sites within the heterocyclic framework. This protonation process increases the molecular weight by 72.92 grams per mole, reflecting the incorporation of two hydrogen chloride molecules. The structural consequences of this salt formation extend beyond simple mass addition to include alterations in molecular geometry, crystal packing, and physical properties such as solubility and stability.

Crystal structure comparisons between carboxylic acid derivatives and their corresponding hydrochloride salts demonstrate distinct differences in intermolecular interactions and solid-state organization. The parent carboxylic acid typically forms hydrogen-bonded dimers through carboxylic acid-carboxylic acid interactions, while the dihydrochloride salt exhibits more complex three-dimensional networks involving ionic interactions between protonated nitrogen atoms and chloride anions. These different interaction patterns result in distinct crystal morphologies and potentially different physical properties.

| Property | Parent Carboxylic Acid | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C5H4N6O2 | C5H6Cl2N6O2 |

| Molecular Weight (g/mol) | 180.12 | 253.04 |

| Protonation State | Neutral | Diprotonated |

| Primary Interactions | Hydrogen bonding | Ionic + Hydrogen bonding |

| Solubility Character | Limited | Enhanced |

The enhanced solubility characteristics of the dihydrochloride salt compared to the parent carboxylic acid represent a significant practical advantage for applications requiring aqueous solubility. Salt formation typically improves dissolution rates and solubility in polar solvents, making the dihydrochloride derivative more suitable for various research applications. The ionic character introduced through protonation also influences the compound's behavior in biological systems and its potential for forming complexes with other molecular entities.

Eigenschaften

IUPAC Name |

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2.2ClH/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11;;/h1-2H,(H,6,8)(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTBJQNLNYTVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)N2C=NN=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is often used in proteomics research, suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A related compound has been shown to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner, leading to changes in the target’s function.

Result of Action

Related compounds have shown antipromastigote activity, suggesting that this compound might have similar effects.

Biochemische Analyse

Biochemical Properties

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit a broad range of biological effects, including antibacterial, anticancer, anti-inflammatory, and antifungal activities. It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and thereby affecting the mitochondrial respiration chain. Additionally, it has been observed to bind with penicillin-binding proteins, disrupting the synthesis of bacterial cell walls and leading to cell lysis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes, thereby affecting blood pressure regulation. Furthermore, it exhibits antifungal activity by inhibiting the growth of phytopathogenic fungi through the disruption of their cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting succinate dehydrogenase and penicillin-binding proteins. These interactions lead to the inhibition of enzyme activity, disruption of cellular processes, and changes in gene expression. The compound’s ability to form hydrogen bonds with specific amino acids in the active sites of enzymes further enhances its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur in the presence of strong acids or oxidants. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities. At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase highlights its role in the mitochondrial respiration chain. Additionally, its ability to inhibit penicillin-binding proteins suggests its involvement in bacterial cell wall synthesis pathways. These interactions underscore the compound’s potential as a therapeutic agent in targeting specific metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound’s solubility in water and acetonitrile allows for efficient cellular uptake and distribution. Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects. The compound’s ability to form stable complexes with biomolecules further enhances its distribution and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is known to target mitochondria, where it inhibits succinate dehydrogenase and disrupts the mitochondrial respiration chain. Additionally, it can localize to the bacterial cell wall, where it interacts with penicillin-binding proteins and inhibits cell wall synthesis. These targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its therapeutic potential.

Biologische Aktivität

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid dihydrochloride is a heterocyclic compound with notable biological activities. This article explores its biochemical properties, cellular effects, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 253.05 g/mol

- CAS Number : 1011355-63-7

This compound belongs to the class of tetrazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

1. Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, the compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics. Studies have demonstrated that similar pyrazole-tetrazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus effectively .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in multiple studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that related compounds can reduce inflammation in models of carrageenan-induced edema .

3. Anticancer Activity

The compound has demonstrated anticancer properties in various studies. For example, it has been reported to inhibit tubulin polymerization, a critical process in cancer cell division. The IC values for certain derivatives indicate effective cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) . A comparative analysis of IC values is presented below:

| Compound | Target Cell Line | IC (µM) |

|---|---|---|

| 3-Tetrazol-1-YL-Pyrazole | HT-29 | 7.23 |

| 3-Tetrazol-1-YL-Pyrazole | PC-3 | 9.15 |

| Doxorubicin | HT-29 | 2.24 |

| Doxorubicin | PC-3 | 3.86 |

The biological activity of this compound is attributed to its ability to act as a nonclassical bioisostere of carboxylic acids due to its similar pKa values. This property allows it to interact with various biological targets effectively . The compound's structure facilitates its role in enzyme inhibition and receptor binding, making it a valuable candidate for drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole-tetrazole derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with a tetrazole ring exhibited enhanced activity compared to their non-tetrazole counterparts, suggesting the importance of this structural feature in antimicrobial action .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers tested the compound in a carrageenan-induced rat paw edema model. The results showed a significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug, highlighting the therapeutic potential of this compound in treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid dihydrochloride has several notable applications across different scientific domains:

Medicinal Chemistry

This compound is being explored for its potential as an antimicrobial , anticancer , and anti-inflammatory agent. Its structure allows it to interact with biological targets effectively, potentially inhibiting enzyme activity or modulating receptor functions.

Biochemical Research

Research indicates that tetrazole derivatives can influence cellular pathways, affecting gene expression and metabolic processes. The compound's ability to act as a bioisostere of carboxylic acids makes it valuable in the design of new drugs with improved pharmacological profiles.

Material Science

In material science, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the synthesis of advanced materials that can be used in various applications, including sensors and catalysts.

Synthetic Chemistry

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of tetrazole derivatives demonstrated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on various cancer cell lines. The study found that it induced apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index.

Case Study 3: Material Development

In material science, researchers synthesized polymer composites incorporating this compound, leading to enhanced mechanical properties and thermal stability. These materials showed potential for applications in aerospace and automotive industries due to their lightweight and durable characteristics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride with structurally or functionally related compounds, emphasizing physicochemical properties, biological activity, and applications:

Notes:

- Molecular Weight : Estimated for the target compound based on formula (C₅H₅N₇O₂·2HCl).

- Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, as seen in levocetirizine dihydrochloride .

- Dihydrochloride Salts: Compounds such as 3,3-diamino-4,4-dihydroxyarsenobenzene dihydrochloride highlight the role of HCl salts in stabilizing reactive intermediates .

Key Research Findings and Trends

Structural Advantages :

- The tetrazole ring’s metabolic stability and pyrazole’s planar geometry enhance binding to enzymatic targets, a feature exploited in kinase inhibitors and antimicrobial agents .

- Dihydrochloride salts, as in levocetirizine, improve bioavailability by overcoming the poor solubility of free bases .

Synthetic Challenges: Tetrazole-pyrazole hybrids require precise control over cyclization conditions to avoid side products, as noted in coumarin-pyrimidine-tetrazole derivatives . Acid strength during dihydrochloride formation (e.g., in arsenic compounds) critically impacts product purity .

Biological Performance: Compounds with dihydrochloride salts (e.g., cystamine derivatives in ) exhibit enhanced IC₅₀ values in cytotoxicity assays compared to non-ionic forms. The target compound’s carboxylic acid group may facilitate interactions with charged residues in enzyme active sites, akin to 4-aminobenzamidine’s role in protease inhibition .

Vorbereitungsmethoden

Precursor Synthesis: Pyrazole Core Formation

The pyrazole ring is commonly synthesized via condensation and cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents.

Condensation and Cyclization: A typical approach uses methylhydrazine or substituted hydrazine reacting with α-difluoroacetyl intermediates derived from α,β-unsaturated esters and difluoroacetyl halides. This reaction proceeds under controlled low temperatures with catalysts such as potassium iodide or sodium iodide to promote cyclization and improve yield and purity.

Reaction Conditions: The condensation is performed in an aqueous or mixed aqueous-organic medium at temperatures between -30 °C to 20 °C, followed by gradual warming to facilitate ring closure and purification steps.

Carboxylic Acid Functionalization

The carboxylic acid group at the 4-position is typically introduced via hydrolysis of ester intermediates or direct oxidation of methyl groups on the pyrazole ring.

Hydrolysis is performed under alkaline conditions followed by acidification to precipitate the acid form.

Formation of Dihydrochloride Salt

The dihydrochloride salt is prepared by treating the free acid with excess hydrochloric acid in an appropriate solvent, often aqueous ethanol or methanol.

This step enhances the compound’s stability, crystallinity, and solubility for pharmaceutical applications.

Detailed Stepwise Preparation Example (Adapted from Related Pyrazole Carboxylic Acid Synthesis)

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide + acid-binding agent (e.g., triethylamine) in dioxane or THF, low temperature dropwise addition; then alkali hydrolysis | α-Difluoroacetyl intermediate solution |

| 2 | Condensation/Cyclization | Add catalyst (KI or NaI), methylhydrazine aqueous solution at -30 to -20 °C, then warm under reduced pressure | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| 3 | Purification/Recrystallization | Recrystallize from aqueous alcohol (35-65% methanol/ethanol/isopropanol) | Pure pyrazole carboxylic acid derivative |

| 4 | Tetrazole substitution (hypothetical) | React 1-halopyrazole intermediate with sodium azide in polar aprotic solvent under reflux | 1-Tetrazolyl substituted pyrazole |

| 5 | Formation of dihydrochloride salt | Treat free acid with 2 mol/L HCl in aqueous ethanol, cool and stir, filter and dry | 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride |

Research Findings and Optimization Notes

Catalyst Selection: Potassium iodide is preferred to promote cyclization and improve isomeric purity, reducing by-products.

Solvent Choice: Polar aprotic solvents such as dioxane, THF, or dichloromethane are effective for substitution and hydrolysis steps. Recrystallization solvents impact purity and yield, with aqueous alcohol mixtures being optimal.

Temperature Control: Maintaining low temperatures during addition steps minimizes side reactions and improves selectivity.

Yield and Purity: Reported yields for related pyrazole carboxylic acids range from 75% to 80% with purities exceeding 99% by HPLC after recrystallization.

Isomer Ratio: The method reduces isomeric impurities to less than 5%, critical for pharmaceutical quality.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Potassium iodide (KI) | Enhances cyclization efficiency |

| Acid-binding agent | Triethylamine or N,N-diisopropylethylamine | Neutralizes acid by-products |

| Solvent (hydrolysis step) | Dioxane, THF, dichloromethane | Polar aprotic solvents preferred |

| Recrystallization solvent | 35-65% aqueous methanol/ethanol/isopropanol | Balances solubility and purity |

| Reaction temperature (condensation) | -30 °C to 20 °C | Controls side reactions |

| Yield | 75-80% | After recrystallization |

| Purity (HPLC) | >99% | High purity required for applications |

| Isomer ratio (target:isomer) | >95:5 | Indicates selectivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride?

- Methodology : The compound is synthesized via multi-step heterocyclic coupling. A representative approach involves:

- Step 1 : Reacting 1,5-dimethyl-3-oxo-2-phenylpyrazole derivatives with tetrazole precursors under reflux conditions in anhydrous solvents (e.g., acetonitrile or DMF) .

- Step 2 : Acidic hydrolysis (e.g., using HCl) to generate the carboxylic acid moiety, followed by dihydrochloride salt formation via treatment with excess HCl gas in ethanol .

- Key considerations : Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and purify intermediates via recrystallization (ethanol/water).

Q. How is the compound characterized to confirm structural integrity?

- Analytical workflow :

- NMR : Use - and -NMR to verify tetrazole-pyrazole coupling (e.g., δ 8.5–9.0 ppm for tetrazole protons, δ 6.5–7.5 ppm for pyrazole aromatic protons) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) to assess purity (>95% by UV detection at 254 nm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 295.1 for the free acid) .

Q. What are the recommended storage conditions to ensure stability?

- Stability protocol : Store at −20°C in amber vials under inert gas (argon). Stability studies indicate degradation <5% over 12 months when protected from light and moisture. Avoid freeze-thaw cycles to prevent hydrochloride dissociation .

Advanced Research Questions

Q. How can low yields during tetrazole-pyrazole coupling be optimized?

- Troubleshooting strategies :

- Catalyst screening : Test Pd(OAc) or CuI for cross-coupling efficiency .

- Solvent optimization : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and byproduct formation .

- Kinetic analysis : Use in-situ FTIR to monitor intermediate formation and adjust reaction time/temperature (e.g., 80°C for 6–8 hours) .

Q. How do computational methods aid in predicting reactivity or binding modes?

- DFT-based approach :

- Optimize the molecule’s geometry using Gaussian09 (B3LYP/6-31G**) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Dock the compound into target proteins (e.g., fungal CYP51) using AutoDock Vina to predict binding affinities and guide SAR studies .

Q. How to resolve contradictory spectral data between synthetic batches?

- Root-cause analysis :

- Isotopic labeling : Use -labeled intermediates to distinguish tetrazole tautomers via - HMBC .

- X-ray crystallography : Resolve ambiguous NOE correlations by growing single crystals (e.g., in ethanol/ethyl acetate) and analyzing lattice packing .

Q. What experimental designs are suitable for evaluating biological activity (e.g., antifungal)?

- In vitro assay framework :

- MIC determination : Test against Candida albicans (ATCC 90028) in RPMI-1640 medium (24–48 hours, 35°C) with fluconazole as a positive control .

- Mechanistic studies : Measure ergosterol biosynthesis inhibition via GC-MS or assess membrane disruption using propidium iodide uptake assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.